4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid
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Overview
Description
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an oxan-4-amine backbone, with trifluoroacetic acid as a counterion. The presence of fluorine atoms in its structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)oxan-4-amine typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of oxan-4-amine with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)oxan-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Trifluoromethyl)oxan-4-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Fluoromethyl)oxan-4-amine: Contains a single fluoromethyl group.
4-(Chloromethyl)oxan-4-amine: Features a chloromethyl group instead of a fluoromethyl group.
Uniqueness: The combination of these groups enhances the compound’s stability, reactivity, and potential for use in various scientific and industrial fields .
Properties
CAS No. |
2742657-16-3 |
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Molecular Formula |
C8H12F5NO3 |
Molecular Weight |
265.2 |
Purity |
95 |
Origin of Product |
United States |
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